molecular formula C14H18N2O2 B267446 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide

Numéro de catalogue B267446
Poids moléculaire: 246.3 g/mol
Clé InChI: WFLMNSYWCDPOER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide, also known as CPPB, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that is widely expressed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, mood, and addiction, making it a promising target for the development of novel therapeutic agents.

Mécanisme D'action

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide acts as a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in the modulation of pain, anxiety, mood, and addiction. By blocking the NOP receptor, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide inhibits the effects of nociceptin/orphanin FQ and modulates the activity of the downstream signaling pathways. The exact mechanism of action of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide is still under investigation, but it is believed to involve the regulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and physiological effects:
4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. One of the major effects is the modulation of pain, as 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to reduce nociceptive responses in various pain models. In addition, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to have anxiolytic and antidepressant-like effects, as well as anti-addictive effects in animal models of drug addiction. 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, indicating its potential as a modulator of synaptic transmission.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide in lab experiments is its selectivity for the NOP receptor, which allows for the specific modulation of the downstream signaling pathways. Furthermore, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of using 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide is its potential for off-target effects, as it may interact with other receptors or enzymes in the brain. In addition, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several future directions for the research on 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide. One of the major areas of focus is the development of novel analgesic agents based on the modulation of the NOP receptor. 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide and other NOP receptor antagonists may provide a new avenue for the treatment of chronic pain, which is a major clinical problem. Furthermore, the anxiolytic and antidepressant-like effects of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide suggest its potential in the treatment of anxiety and depression, which are also major clinical problems. In addition, the anti-addictive effects of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide may provide a new approach to the treatment of drug addiction. Finally, further studies are needed to elucidate the exact mechanism of action of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide and to investigate its potential for off-target effects.

Méthodes De Synthèse

The synthesis of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide involves the reaction of N-propyl-4-aminobenzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution at the carbonyl carbon of the cyclopropylcarbonyl chloride by the amino group of the N-propyl-4-aminobenzamide, resulting in the formation of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide. The final product is purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.

Applications De Recherche Scientifique

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the major areas of research is the modulation of pain. Studies have shown that 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide can attenuate both acute and chronic pain in animal models, suggesting its potential as a novel analgesic agent. Furthermore, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to have anxiolytic and antidepressant-like effects, indicating its potential in the treatment of anxiety and depression. In addition, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been investigated for its role in drug addiction, as the NOP receptor has been implicated in the reward pathway of the brain. 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.

Propriétés

Nom du produit

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide

Formule moléculaire

C14H18N2O2

Poids moléculaire

246.3 g/mol

Nom IUPAC

4-(cyclopropanecarbonylamino)-N-propylbenzamide

InChI

InChI=1S/C14H18N2O2/c1-2-9-15-13(17)10-5-7-12(8-6-10)16-14(18)11-3-4-11/h5-8,11H,2-4,9H2,1H3,(H,15,17)(H,16,18)

Clé InChI

WFLMNSYWCDPOER-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

SMILES canonique

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.